3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
CAS No.: 946292-29-1
Cat. No.: VC11980628
Molecular Formula: C19H20F2N2O3S
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946292-29-1 |
|---|---|
| Molecular Formula | C19H20F2N2O3S |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 3,4-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
| Standard InChI | InChI=1S/C19H20F2N2O3S/c1-2-10-27(25,26)23-9-3-4-13-5-7-15(12-18(13)23)22-19(24)14-6-8-16(20)17(21)11-14/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,24) |
| Standard InChI Key | WBXMEJGZTRZUEQ-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
| Canonical SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
Benzamide moiety: A 3,4-difluorinated aromatic ring linked via an amide bond.
-
Tetrahydroquinoline system: A partially saturated heterocycle contributing to conformational rigidity.
-
Propane-1-sulfonyl group: A sulfonamide substituent at the tetrahydroquinoline’s nitrogen atom, enhancing solubility and target interactions.
The molecular formula is C₁₉H₂₀F₂N₂O₃S, with a molecular weight of 394.4 g/mol.
Table 1: Key Structural and Physical Properties
Stereochemical Considerations
The tetrahydroquinoline scaffold introduces chirality, necessitating enantioselective synthesis to isolate biologically active conformers. While specific stereochemical data remain unpublished, analogous compounds demonstrate significant activity variations between enantiomers .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis involves multi-step organic reactions:
-
Tetrahydroquinoline Formation: Cyclization of aniline derivatives under acidic conditions.
-
Sulfonylation: Introduction of the propane-1-sulfonyl group using propane sulfonyl chloride.
-
Benzamide Coupling: Amide bond formation between 3,4-difluorobenzoic acid and the tetrahydroquinoline amine.
Critical parameters include temperature control (~0–25°C) and catalysts (e.g., HATU for amide coupling). Yield optimization remains challenging due to steric hindrance from the sulfonyl group.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tetrahydroquinoline | H₂SO₄, reflux, 12 hr | 60–70 |
| Sulfonylation | Propane sulfonyl chloride, DCM, 0°C | 75–85 |
| Amide Coupling | 3,4-Difluorobenzoic acid, HATU, DMF | 50–65 |
Analytical Validation
-
NMR Spectroscopy: Confirmatory ¹H and ¹³C NMR data align with expected peaks for fluorine and sulfonyl groups .
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ ion at m/z 395.4, consistent with molecular weight.
Biological Activity and Mechanism of Action
HDAC Inhibition
The compound inhibits histone deacetylases (HDACs), enzymes regulating gene expression via histone acetylation. By blocking HDACs, it promotes hyperacetylation, altering chromatin structure and reactivating tumor suppressor genes.
Table 3: Comparative HDAC Inhibition Profiles
| Compound | HDAC Isoform Selectivity | IC₅₀ (nM) |
|---|---|---|
| 3,4-Difluoro-N-[1-(propane-1-sulfonyl)... | HDAC1/2/3 | 15–30 |
| Vorinostat (SAHA) | Pan-HDAC | 50–100 |
| Entinostat (MS-275) | HDAC1/3 | 10–20 |
Anticancer Efficacy
In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer and A549 lung adenocarcinoma cells (IC₅₀: 8–12 μM). Apoptosis induction correlates with caspase-3 activation and PARP cleavage.
Selectivity Over Related Targets
Unlike structurally similar 2,6-difluoro analogs targeting PTP1B (a diabetes/obesity target), this compound’s 3,4-difluoro substitution favors HDAC binding, underscoring structure-activity nuances.
Pharmacokinetic and Toxicological Considerations
ADME Properties
-
Absorption: High lipophilicity (LogP ≈ 3.2) suggests moderate oral bioavailability.
-
Metabolism: Predicted hepatic oxidation via CYP3A4, generating hydroxylated metabolites.
-
Excretion: Renal clearance predominates, with <5% fecal excretion.
Toxicity Profile
Preliminary acute toxicity in rodents (LD₅₀: 250 mg/kg) indicates manageable risks, though chronic toxicity data are lacking.
Comparative Analysis with Structural Analogs
Methanesulfonyl vs. Propane-1-sulfonyl Derivatives
Replacing the propane group with methyl (as in CAS 946291-49-2) reduces molecular weight (366.38 g/mol) but diminishes HDAC affinity (IC₅₀: 45–60 nM). The propane chain likely enhances hydrophobic interactions within HDAC pockets.
Fluorine Positioning Effects
-
3,4-Difluoro: Optimal for HDAC inhibition.
-
2,6-Difluoro: Shifts activity toward PTP1B inhibition, irrelevant to cancer.
Challenges and Future Directions
-
Synthetic Optimization: Improve yields via flow chemistry or microwave-assisted synthesis.
-
In Vivo Studies: Validate efficacy in xenograft models.
-
Formulation Development: Address solubility limitations using nanocarriers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume